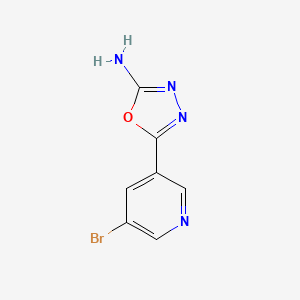
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to an oxadiazole ring . The exact structure would depend on the specific arrangement of these rings and the location of the bromine and amine groups.
Chemical Reactions Analysis
The chemical reactions involving “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on the specific conditions and reagents used. Bromopyridines, in general, are often used in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific molecular structure. For example, similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are solid at room temperature and have a molecular weight of 271.11 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives with Biological Activities
The chemical structure related to 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine serves as a key precursor in the synthesis of various derivatives exhibiting significant biological activities. For instance, derivatives synthesized from similar structures have demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine in the development of new compounds with enhanced biological properties (Saundane, Verma, & Katkar, 2013).
Anticancer Activity
Compounds synthesized from structures similar to 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine have shown anticancer activity in vitro, indicating a potential pathway for the development of novel anticancer agents. The ability to inhibit the proliferation of cancer cell lines underscores the importance of this compound in cancer research (H. Liszkiewicz et al., 2003).
Catalytic Applications in Organic Synthesis
The compound and its related structures are used in catalytic applications, specifically in selective amination reactions. This highlights its role in facilitating the synthesis of amines from polyhalopyridines, which are valuable intermediates in pharmaceutical and agrochemical industries (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Development of Antimicrobial Agents
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial activity, providing insights into the development of new antimicrobial agents. The broad spectrum of activity against bacteria and fungi indicates the potential of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives in addressing various infectious diseases (A. Kaneria et al., 2016).
Role in Energetic Material Precursor Synthesis
Another interesting application involves the synthesis of energetic material precursors, showcasing the compound's utility in materials science. The characterization of these materials provides valuable insights into their stability and reactivity, which are critical for the development of high-performance energetic materials (Ying-Jie Zhu et al., 2021).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific physical and chemical properties. Similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are associated with hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed or if they come into contact with skin or eyes .
Propiedades
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRACWMTBFARPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651879 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1039851-68-7 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






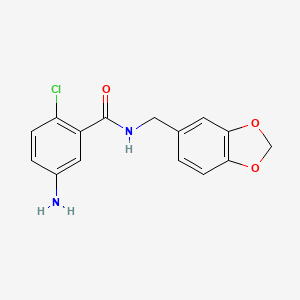
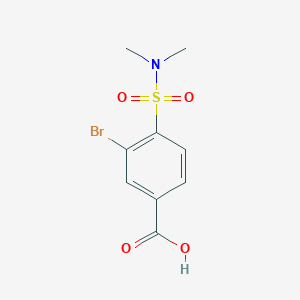
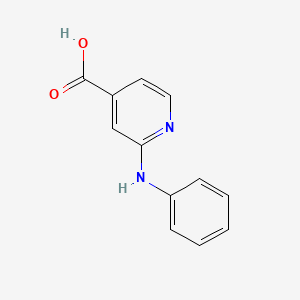
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
amine](/img/structure/B1517580.png)
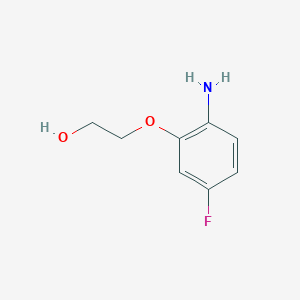

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)
